N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide, commonly known as BAY 38-7271, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bayer AG, Germany. Since then, BAY 38-7271 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
BAY 38-7271 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, BAY 38-7271 modulates these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to modulate various biochemical and physiological effects in preclinical studies. It has been found to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAY 38-7271 is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor subtype. However, one of the limitations of BAY 38-7271 is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on BAY 38-7271. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent derivatives of BAY 38-7271 that may have improved efficacy and selectivity. Additionally, further studies are needed to elucidate the exact mechanisms of action of BAY 38-7271 and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of BAY 38-7271 involves the reaction of 2-chlorobenzylamine with 1-(2-oxoethyl)piperazine to form N-(2-chlorobenzyl)-1-(2-oxoethyl)piperazine. This intermediate is then reacted with methanesulfonyl chloride to obtain BAY 38-7271.
Applications De Recherche Scientifique
BAY 38-7271 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been found to selectively block the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Propriétés
Formule moléculaire |
C20H24ClN3O3S |
---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-28(26,27)24(19-10-6-5-9-18(19)21)16-20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Clé InChI |
NFHRMICEBFKJKZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.